7-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine
Description
Overview of Nitrogen and Sulfur Heterocycles in Academic Research
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, form one of the largest and most significant areas of organic chemistry research. nih.gov Among these, heterocycles incorporating both nitrogen and sulfur atoms have garnered sustained interest from researchers for decades. nih.govresearchgate.net The presence of these heteroatoms, with their available unshared electron pairs and distinct electronegativity compared to carbon, imparts unique physicochemical properties and reactivity. nih.govopenmedicinalchemistryjournal.com
This structural heterogeneity is foundational to their broad utility. openmedicinalchemistryjournal.com Nitrogen-sulfur heterocycles are integral to biochemical processes and are key components in a vast array of biologically active molecules. nih.govresearchgate.net Their applications span numerous industries, including pharmaceuticals, agrochemicals, dyes, and materials science, where they are investigated for uses as molecular conductors and magnets. nih.govresearchgate.netopenmedicinalchemistryjournal.com The ability to synthesize surprisingly stable and functional N-S heterocyclic systems has made them a cornerstone of modern medicinal and materials chemistry. nih.govresearchgate.net
Importance of the 1,4-Benzothiazine Core in Chemical Science
Within the diverse family of nitrogen-sulfur heterocycles, the 1,4-benzothiazine scaffold is recognized as a vital and biologically attractive structure. researchgate.net This moiety consists of a benzene (B151609) ring fused to a thiazine (B8601807) ring, a six-membered ring containing nitrogen and sulfur atoms at positions 1 and 4, respectively. rsc.org This fusion enhances its biological properties, making it a privileged scaffold in drug design and medicinal chemistry. rsc.orgresearchgate.net
The 1,4-benzothiazine core is a pharmacophore—a molecular framework responsible for a drug's pharmacological activity—found in numerous compounds, including the well-known antipsychotic phenothiazines. researchgate.net The versatility of this scaffold allows for a wide range of chemical functionalizations, leading to the synthesis of derivatives with a remarkable spectrum of biological activities. rsc.org The exploration of these derivatives continues to be an active area of research, aiming to develop novel therapeutic agents. nih.govresearchgate.net
The table below summarizes the extensive range of pharmacological activities associated with the 1,4-benzothiazine scaffold.
| Biological/Pharmacological Activity | References |
| Antifungal | nih.govrsc.org |
| Antimicrobial | rsc.org |
| Antiviral & Anti-HIV | rsc.orgresearchgate.net |
| Anticancer / Antitumor / Cytotoxic | nih.govnih.govnih.gov |
| Anti-inflammatory | rsc.orgresearchgate.netnih.gov |
| Antihypertensive | nih.govnih.gov |
| Neuroprotective | nih.gov |
| Antipsychotropic | rsc.org |
| Antimalarial | researchgate.netnih.gov |
| Antitubercular | rsc.orgnih.gov |
| Antioxidant | rsc.orgresearchgate.net |
| Anti-allergic | nih.gov |
| Anti-arrhythmic | nih.govresearchgate.net |
| Antidiabetic | nih.gov |
| Calcium Channel Antagonism | cbijournal.com |
Specific Context of 7-Nitro-3,4-dihydro-2H-benzo[b]nih.govnih.govthiazine within Benzothiazine Research
7-Nitro-3,4-dihydro-2H-benzo[b] nih.govnih.govthiazine is a specific derivative of the 1,4-benzothiazine core. Its structure is characterized by the dihydro-1,4-benzothiazine framework with a nitro group (NO₂) substituted at the 7th position of the benzene ring. The presence of the electron-withdrawing nitro group is of particular significance in synthetic and medicinal chemistry.
Nitro-substituted heterocyclic compounds are a major focus of research due to the profound effect the nitro group has on the molecule's electronic properties, polarity, and biological activity. researchgate.net In many cases, the nitro group itself can be considered a pharmacophore, and it is a key feature in a wide range of bioactive molecules, including antibiotic and antineoplastic agents. researchgate.net Specifically, nitro-substituted benzothiazole (B30560) (a related but different scaffold) derivatives have been synthesized and investigated for potent antibacterial activity. rjptonline.orgresearchgate.net
Therefore, 7-Nitro-3,4-dihydro-2H-benzo[b] nih.govnih.govthiazine is contextualized within benzothiazine research as a target molecule for investigating how this specific substitution pattern influences the chemical and biological properties of the parent scaffold. It serves as a valuable intermediate for the synthesis of other derivatives, as the nitro group can be chemically transformed, most commonly reduced to an amino group, to create further structural diversity.
The key chemical properties of the title compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 7-nitro-3,4-dihydro-2H-1,4-benzothiazine | nih.gov |
| Molecular Formula | C₈H₈N₂O₂S | nih.gov |
| Molecular Weight | 196.23 g/mol | nih.gov |
| CAS Number | 69373-37-1 | nih.gov |
Research Scope and Objectives Pertaining to 7-Nitro-3,4-dihydro-2H-benzo[b]nih.govnih.govthiazine
The research objectives for a compound such as 7-Nitro-3,4-dihydro-2H-benzo[b] nih.govnih.govthiazine are typically multifaceted, reflecting its potential as both a bioactive agent and a synthetic building block. The primary goals of research involving this compound generally include:
Development of Synthetic Methodologies : A key objective is to establish efficient and high-yield synthetic routes to produce the compound and its analogues. Research in this area focuses on optimizing reaction conditions and exploring novel catalytic systems for the formation of the benzothiazine ring system. rsc.orgcbijournal.com
Structural Characterization and Analysis : A fundamental objective is the unambiguous confirmation of the molecular structure. This involves the use of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry, to fully characterize the synthesized compound. frontiersin.orgbeilstein-journals.orgmdpi.com
Investigation of Chemical Reactivity : Researchers aim to explore the chemical reactivity of the molecule. This includes studying reactions involving the thiazine ring and, crucially, the functionalization of the nitro group. The reduction of the nitro group to an amine is a common strategy to create new derivatives for structure-activity relationship (SAR) studies. researchgate.net
Biological and Pharmacological Evaluation : Given the extensive biological activities of the 1,4-benzothiazine scaffold, a primary objective is to screen 7-Nitro-3,4-dihydro-2H-benzo[b] nih.govnih.govthiazine and its subsequent derivatives for a wide range of potential therapeutic activities. nih.govresearchgate.net Based on the known effects of nitro-aromatic compounds, investigations might focus on areas such as antimicrobial or anticancer activity. researchgate.netrjptonline.orgresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
7-nitro-3,4-dihydro-2H-1,4-benzothiazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c11-10(12)6-1-2-7-8(5-6)13-4-3-9-7/h1-2,5,9H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOAYUPAESYAHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(N1)C=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Nitro 3,4 Dihydro 2h Benzo B 1 2 Thiazine and Its Derivatives
Established Synthetic Routes for the 3,4-Dihydro-2H-benzo[b]nih.govrasayanjournal.co.inthiazine System
The construction of the 3,4-dihydro-2H-benzo[b] nih.govrasayanjournal.co.inthiazine (B8601807) ring system is a well-documented area in heterocyclic chemistry. These methods typically involve the use of 2-aminobenzenethiol (or its derivatives) as a key starting material, which reacts with various synthons to form the six-membered thiazine ring.
One-Pot Multicomponent Condensation Reactions
One-pot multicomponent reactions are highly efficient strategies for synthesizing complex molecules like benzothiazine derivatives in a single step, avoiding the need to isolate intermediates. This approach enhances synthetic efficiency and reduces waste. To produce the 7-nitro derivative, 2-amino-5-nitrobenzenethiol is used as the primary amine component in these reactions.
A prominent three-component reaction involves the condensation of a 2-aminobenzenethiol derivative, an aromatic aldehyde, and an α-halogenated ketone. rsc.org In this process, the reaction proceeds through the initial formation of an intermediate from the aldehyde and the aminothiophenol, which then reacts with the α-halogenated ketone, leading to cyclization and the formation of the dihydrobenzothiazine ring. The use of 2-amino-5-nitrobenzenethiol in this reaction would directly yield the corresponding 7-nitro-3,4-dihydro-2H-benzo[b] nih.govrasayanjournal.co.inthiazine derivative.
To facilitate the one-pot condensation, various catalysts are employed, with 1,4-diazabicyclo[2.2.2]octane (DABCO) being a particularly effective organocatalyst. rsc.org The DABCO-catalyzed one-pot, three-component reaction of 2-aminobenzenethiol, aromatic aldehydes, and α-halogenated ketones in the presence of a base like potassium carbonate provides an efficient route to a wide array of 3,4-dihydro-2H-1,4-benzo[b]thiazines in good to excellent yields. rsc.org The catalyst plays a crucial role in activating the substrates and promoting the cascade of reactions leading to the final heterocyclic product.
Table 1: Examples of DABCO-Catalyzed Three-Component Synthesis of 3,4-Dihydro-2H-benzo[b] nih.govrasayanjournal.co.inthiazine Derivatives rsc.org Note: These examples use the parent 2-aminobenzenethiol. The synthesis of the 7-nitro derivative would involve the substitution of this starting material with 2-amino-5-nitrobenzenethiol.
| Aromatic Aldehyde | α-Halogenated Ketone | Yield (%) |
| Benzaldehyde | 2-Chloroacetophenone | 92% |
| 4-Chlorobenzaldehyde | 2-Chloroacetophenone | 95% |
| 4-Methylbenzaldehyde | 2-Chloroacetophenone | 93% |
| 4-Methoxybenzaldehyde | 2-Bromoacetophenone | 90% |
| Naphthaldehyde | 2-Chloroacetophenone | 85% |
| 4-Nitrobenzaldehyde | 2-Chloroacetophenone | 82% |
Base-catalyzed annulation represents another key strategy for constructing the benzothiazine ring. In these reactions, a strong, non-nucleophilic base is often used to facilitate the cyclization step. For instance, bases can promote the intramolecular cyclization of intermediates formed from the reaction of 2-aminobenzenethiol derivatives with suitable electrophiles. The choice of base is critical for the reaction's success, influencing both the reaction rate and the final yield of the desired product.
Oxidative Cycloaddition and Ring Expansion Strategies
Oxidative cycloaddition provides an alternative pathway where the key cyclization step is promoted by an oxidizing agent. In this method, 2-aminobenzenethiol is often oxidized in situ to its corresponding disulfide, bis(2-aminophenyl) disulfide. This disulfide intermediate then reacts with a suitable partner, such as a 1,3-dicarbonyl compound, followed by reductive cyclization to form the benzothiazine ring. nih.gov This approach is valuable as it can be performed under mild conditions and offers a different mechanistic pathway to the target heterocycle. Ring expansion strategies, while common for other heterocyclic systems, are less frequently documented for the direct synthesis of the 3,4-dihydro-2H-benzo[b] nih.govrasayanjournal.co.inthiazine system.
Condensation with Carbonyl and Carboxyl Compounds
The direct condensation of 2-aminobenzenethiol or its derivatives with various carbonyl and carboxyl compounds is one of the most fundamental and widely used methods for synthesizing the benzothiazine scaffold. nih.gov This approach allows for the incorporation of diverse substituents on the thiazine ring based on the choice of the carbonyl partner.
The reaction of 2-amino-5-nitrobenzenethiol with α,β-unsaturated ketones, for example, would lead to the formation of nitro-substituted 1,5-benzothiazepines, a related seven-membered ring system. However, reaction with other bifunctional reagents like β-dicarbonyl compounds or α-halo ketones under appropriate conditions can yield the six-membered 1,4-benzothiazine ring. For instance, the cyclocondensation reaction between substituted 2-aminobenzenethiols and 1,3-dicarbonyl compounds is a regioselective method to produce various benzothiazine derivatives. nih.gov
Copper-Catalyzed Intramolecular N-Aryl Amination
Copper-catalyzed reactions are a cornerstone in the formation of C-N bonds, offering efficient routes for the synthesis of nitrogen-containing heterocycles. beilstein-journals.org This methodology is particularly valuable for intramolecular cyclizations to form fused ring systems like benzothiazines. The process generally involves the use of a copper(I) catalyst, often in conjunction with a specific ligand, to facilitate the intramolecular coupling of an aryl halide with an amine. beilstein-journals.orgnih.gov
In the context of dihydrobenzothiazine synthesis, a suitable precursor would be a 2-halo-substituted aniline derivative bearing a sulfur-containing side chain with a terminal amino group. The copper catalyst promotes the intramolecular N-arylation, leading to the closure of the thiazine ring. The choice of ligand, base, and solvent is crucial for the reaction's success, influencing yield and reaction time. While broadly applicable, this method's specific application to 7-nitro substituted precursors requires careful optimization to accommodate the electron-withdrawing nature of the nitro group.
Table 1: Key Components in Copper-Catalyzed N-Aryl Amination
| Component | Function | Common Examples |
| Copper Source | Catalyzes the C-N bond formation | CuI, Cu₂O, Cu(OTf)₂ |
| Ligand | Stabilizes the copper catalyst and enhances reactivity | 1,10-Phenanthroline, N¹,N²-diarylbenzene-1,2-diamines |
| Base | Activates the amine for nucleophilic attack | K₂CO₃, Cs₂CO₃, KOH, NaOt-Bu |
| Substrate | Precursor molecule for cyclization | o-haloaryl compounds with an amino-thiol side chain |
Introduction of the Nitro Group into the Benzothiazine Scaffold
The nitro functional group can be incorporated either by direct nitration of the pre-formed benzothiazine ring or by utilizing starting materials that already contain the nitro moiety.
Direct Nitration Methodologies
Direct nitration involves treating the parent compound, 3,4-dihydro-2H-benzo[b] beilstein-journals.orgresearchgate.netthiazine, with a nitrating agent. This electrophilic aromatic substitution reaction typically employs a mixture of nitric acid and sulfuric acid. The strong electron-donating character of the nitrogen and sulfur atoms in the heterocyclic ring directs the substitution primarily to the para position of the aniline moiety, resulting in the 7-nitro derivative.
The reaction conditions must be carefully controlled, as the benzothiazine scaffold can be sensitive to the harsh acidic and oxidative environment of the nitrating mixture. Low temperatures are often employed to minimize side reactions and degradation of the starting material.
Synthesis Utilizing Nitro-Substituted Precursors as Building Blocks
An alternative and often more regioselective approach is to construct the dihydrobenzothiazine ring from a precursor that already contains the nitro group. A common strategy involves the reaction of a 2-amino-5-nitrothiophenol with a suitable two-carbon synthon, such as a 1,2-dihaloethane (e.g., 1-bromo-2-chloroethane).
In this method, the thiol group of the 2-amino-5-nitrothiophenol first displaces one of the halides. The subsequent intramolecular cyclization occurs via the nucleophilic attack of the amino group on the carbon bearing the second halide, forming the six-membered thiazine ring. This building-block approach ensures the unambiguous placement of the nitro group at the 7-position of the final product.
Strategic Derivatization of 7-Nitro-3,4-dihydro-2H-benzo[b]beilstein-journals.orgresearchgate.netthiazine
The nitro group on the benzothiazine ring serves as a versatile chemical handle for further molecular modifications.
Transformation of the Nitro Functionality
The electron-withdrawing nitro group can be transformed into various other functional groups, significantly expanding the chemical diversity of the benzothiazine derivatives.
One of the most common and synthetically useful transformations of the 7-nitro group is its reduction to a 7-amino group. This conversion yields 7-amino-3,4-dihydro-2H-benzo[b] beilstein-journals.orgresearchgate.netthiazine, a key intermediate for further functionalization, such as acylation, alkylation, or diazotization reactions.
Several reducing agents can accomplish this transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere is a clean and efficient method. Chemical reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or sodium dithionite (Na₂S₂O₄) are also widely used. The choice of method depends on the presence of other functional groups in the molecule that might be sensitive to specific reducing conditions.
Table 2: Common Methods for Nitro Group Reduction
| Reagent/Catalyst | Solvent | Conditions | Key Features |
| H₂, Pd/C | Ethanol, Methanol, Ethyl Acetate | Room temperature, atmospheric or elevated pressure | High yield, clean reaction, requires specialized equipment |
| SnCl₂·2H₂O | Concentrated HCl, Ethanol | Reflux | Effective, tolerates some functional groups, requires stoichiometric amounts |
| Fe, HCl/NH₄Cl | Water, Ethanol | Reflux | Inexpensive, classic method, generates iron sludge waste |
| Na₂S₂O₄ | Water/Methanol | Room temperature to reflux | Mild conditions, useful for sensitive substrates |
Nucleophilic Attack and Substitution Reactions at the Nitro Group
The nitro group of an aromatic compound can, under certain conditions, be displaced by a nucleophile. This reaction, a type of nucleophilic aromatic substitution (SNAr), is generally facilitated by the presence of other electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex. In the case of 7-Nitro-3,4-dihydro-2H-benzo[b] mdpi.comresearchgate.netthiazine, the electron-withdrawing nature of the nitro group itself activates the aromatic ring toward nucleophilic attack.
While direct nucleophilic displacement of a nitro group is less common than substitution of a halogen, it can be achieved with potent nucleophiles. The feasibility of such a reaction on the 7-nitro-benzothiazine scaffold would be influenced by the nature of the nucleophile and the reaction conditions. For instance, studies on other nitroaromatic compounds have shown that nucleophiles like methoxide or hydroxide ions can displace the nitro group, particularly at elevated temperatures. The reaction proceeds through the formation of a transient σ-complex, where the nucleophile adds to the carbon atom bearing the nitro group, followed by the elimination of the nitrite ion.
Modifications of the Thiazine Ring Moiety
Oxidation Reactions (e.g., Sulfoxides, Sulfones)
The sulfur atom in the dihydrothiazine ring of 7-Nitro-3,4-dihydro-2H-benzo[b] mdpi.comresearchgate.netthiazine is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. These oxidation states can significantly alter the chemical and biological properties of the molecule.
The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established transformation in organic synthesis. A variety of oxidizing agents can be employed, with the choice of reagent and reaction conditions determining the extent of oxidation. For the conversion to the sulfoxide, milder oxidizing agents are typically used. Common reagents include hydrogen peroxide in a suitable solvent, or meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures.
Further oxidation of the sulfoxide to the sulfone requires more forcing conditions or stronger oxidizing agents. Reagents such as potassium permanganate or an excess of hydrogen peroxide, often in the presence of a catalyst, can effect this transformation. The resulting sulfone is a significantly more polar and water-soluble compound compared to the parent sulfide.
Below is a table summarizing common oxidizing agents for the conversion of sulfides to sulfoxides and sulfones.
| Transformation | Reagent | Typical Conditions |
| Sulfide to Sulfoxide | Hydrogen Peroxide (H₂O₂) | Acetic acid, room temperature |
| meta-Chloroperoxybenzoic Acid (m-CPBA) | Dichloromethane, 0 °C to room temperature | |
| Sulfide to Sulfone | Potassium Permanganate (KMnO₄) | Acetic acid/water, heating |
| Hydrogen Peroxide (H₂O₂) with catalyst | e.g., Tungstic acid, heating |
While these are general methods, specific application to 7-Nitro-3,4-dihydro-2H-benzo[b] mdpi.comresearchgate.netthiazine would require experimental optimization to achieve the desired product selectively and in high yield, taking into account the potential for side reactions involving the nitro group or the aromatic ring.
Condensation Reactions with Aldehydes or Ketones
The secondary amine within the dihydrothiazine ring of 7-Nitro-3,4-dihydro-2H-benzo[b] mdpi.comresearchgate.netthiazine can participate in condensation reactions with aldehydes or ketones. This reaction typically involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by dehydration to form a new carbon-nitrogen bond, often resulting in the formation of an enamine or a more complex fused ring system, depending on the reactants and conditions.
For instance, the reaction with an aldehyde could lead to the formation of an N-substituted derivative at the 4-position of the benzothiazine ring. The initial adduct, a hemiaminal, would then eliminate a molecule of water to yield the final product. The reactivity of the amine would be influenced by the electronic effects of the nitro group on the aromatic ring.
While specific examples of condensation reactions involving 7-Nitro-3,4-dihydro-2H-benzo[b] mdpi.comresearchgate.netthiazine are not extensively documented, the general reactivity of secondary amines with carbonyl compounds is a fundamental concept in organic chemistry. Such reactions provide a versatile route for the functionalization of the thiazine ring and the synthesis of more complex derivatives.
Electrophilic Substitution on the Aromatic Moiety
The aromatic ring of 7-Nitro-3,4-dihydro-2H-benzo[b] mdpi.comresearchgate.netthiazine is subject to electrophilic aromatic substitution reactions. The position of substitution will be directed by the combined electronic effects of the existing substituents: the nitro group and the dihydrothiazine ring.
The nitro group is a strong deactivating group and a meta-director. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less susceptible to electrophilic attack. The positions ortho and para to the nitro group are particularly deactivated due to the contribution of resonance structures that place a positive charge at these positions. Consequently, electrophilic attack is directed to the positions meta to the nitro group.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. Carrying out such reactions on 7-Nitro-3,4-dihydro-2H-benzo[b] mdpi.comresearchgate.netthiazine would likely require harsh reaction conditions due to the deactivating nature of the nitro group.
Green Chemistry Principles in Benzothiazine Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of benzothiazine synthesis, several greener approaches have been developed to minimize environmental impact. These strategies often focus on the use of alternative energy sources, environmentally benign solvents, and catalysts that are efficient and recyclable.
Key green chemistry approaches applicable to the synthesis of the 7-Nitro-3,4-dihydro-2H-benzo[b] mdpi.comresearchgate.netthiazine scaffold include:
Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times, increase product yields, and often allows for solvent-free reactions.
Ultrasonic-assisted synthesis: Sonication can enhance reaction rates and yields by providing efficient mixing and energy transfer.
Use of green solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ethanol, or ionic liquids can reduce environmental pollution.
For example, the synthesis of benzothiazine derivatives has been reported using catalyst-free conditions in green solvents, or with the aid of recyclable solid acid catalysts. While specific green synthetic routes for 7-Nitro-3,4-dihydro-2H-benzo[b] mdpi.comresearchgate.netthiazine are not extensively detailed in the literature, the application of these general principles would be a valuable direction for future research to develop more sustainable synthetic methods.
Asymmetric Synthesis and Stereochemical Control in 1,4-Thiazine Systems
The development of asymmetric methods for the synthesis of 1,4-thiazine systems is of significant interest due to the potential for creating chiral molecules with specific biological activities. Stereochemical control in these systems can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or chiral catalysts.
For dihydro-1,4-benzothiazines, a chiral center can be introduced at the C2 or C3 position of the thiazine ring. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of the target molecule.
Common strategies for asymmetric synthesis that could be applied to 1,4-thiazine systems include:
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids, to construct the chiral thiazine ring.
Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material to direct the stereochemical outcome of a reaction, followed by the removal of the auxiliary.
Chiral Catalysis: Employing a chiral catalyst, such as a metal complex with a chiral ligand or an organocatalyst, to control the stereoselectivity of a key bond-forming reaction.
While the literature on the asymmetric synthesis specifically targeting 7-Nitro-3,4-dihydro-2H-benzo[b] mdpi.comresearchgate.netthiazine is limited, research on related 1,4-benzothiazine structures has demonstrated the feasibility of achieving high levels of stereochemical control. These methodologies provide a foundation for the future development of enantioselective syntheses of this and other nitro-substituted benzothiazine derivatives.
Chemical Reactivity and Transformation Pathways of 7 Nitro 3,4 Dihydro 2h Benzo B 1 2 Thiazine
Reaction Mechanisms Involving the Nitro Group
The nitro group is a dominant feature of the molecule, profoundly influencing its reactivity. It is highly susceptible to reduction, a characteristic that is central to the biological activity and chemical transformations of many nitroaromatic compounds.
Bioreduction Pathways and Reactive Intermediates Formation
The bioreduction of nitroaromatic compounds like 7-nitro-3,4-dihydro-2H-benzo[b] researchgate.netnih.govthiazine (B8601807) is a critical metabolic pathway, often mediated by a group of enzymes known as nitroreductases. These enzymes, found in both mammalian cells and microorganisms, can catalyze the reduction of the nitro group through different mechanisms, leading to the formation of various reactive intermediates.
The reduction can proceed through a one-electron or a two-electron pathway. In the one-electron pathway, the nitro group accepts a single electron to form a nitro anion radical. Under aerobic conditions, this radical can transfer the electron to molecular oxygen, generating a superoxide (B77818) anion and regenerating the parent nitro compound in a process known as redox cycling. This futile cycle can lead to oxidative stress within cells. Under anaerobic conditions, the nitro anion radical can be further reduced.
The two-electron reduction pathway, often catalyzed by NAD(P)H-dependent flavoenzymes, bypasses the formation of the nitro anion radical and directly reduces the nitro group to a nitroso derivative. This is followed by a further two-electron reduction to a hydroxylamine (B1172632) intermediate. The hydroxylamine is a key metabolite that can be further reduced to the corresponding amine. Both the nitroso and hydroxylamine intermediates are highly reactive electrophiles that can covalently bind to cellular macromolecules such as DNA and proteins, which is often linked to the cytotoxic and mutagenic effects of some nitroaromatic compounds.
| Reduction Step | Intermediate/Product | Number of Electrons | Key Features |
| Initial Reduction (One-electron) | Nitro anion radical | 1e⁻ | Can participate in redox cycling with oxygen. |
| Initial Reduction (Two-electron) | Nitroso derivative | 2e⁻ | A highly reactive electrophile. |
| Second Reduction | Hydroxylamine derivative | 2e⁻ | A key reactive intermediate, can bind to macromolecules. |
| Final Reduction | Amino derivative | 2e⁻ | The final, more stable product of the six-electron reduction. |
Electrochemical Reduction Characteristics in Diverse Media
The electrochemical reduction of 7-nitro-3,4-dihydro-2H-benzo[b] researchgate.netnih.govthiazine is expected to mirror the general behavior of nitroaromatic compounds, which have been extensively studied using techniques like cyclic voltammetry. The reduction process is typically stepwise and highly dependent on the pH of the medium.
In aprotic or alkaline aqueous media, the reduction often proceeds through an initial reversible one-electron transfer to form the stable nitro anion radical. This is followed by further reduction at more negative potentials.
In protic media, such as acidic solutions, the reduction is generally an irreversible process involving multiple electrons and protons. The first step is often a four-electron, four-proton reduction of the nitro group directly to the hydroxylamine derivative. This is then followed by a two-electron, two-proton reduction of the hydroxylamine to the final amine product. The nitroso intermediate is usually not observed as it is more easily reduced than the starting nitro compound.
The specific reduction potentials for these processes are influenced by the electronic environment of the nitro group. The presence of the electron-donating dihydrothiazine ring fused to the aromatic system would likely make the reduction of the nitro group slightly more difficult (i.e., occur at more negative potentials) compared to nitrobenzene.
| Medium | Predominant Pathway | Key Intermediates/Products |
| Aprotic/Alkaline Aqueous | Stepwise one-electron reductions | Nitro anion radical, hydroxylamine, amine |
| Protic (Acidic) Aqueous | Multi-electron, multi-proton reductions | Hydroxylamine, amine |
Reactivity of the Dihydrothiazine Ring System
The dihydrothiazine ring contains both a sulfur and a nitrogen atom, each with its own characteristic reactivity.
Oxidation and Reduction Chemistry of the Sulfur Atom
The sulfur atom in the dihydrothiazine ring is in a reduced state (a thioether) and is therefore susceptible to oxidation. It can be oxidized to a sulfoxide (B87167) and further to a sulfone. These oxidations can be achieved using various oxidizing agents. The formation of the sulfoxide introduces a chiral center at the sulfur atom. The electronic properties of the aromatic ring and its substituents will influence the ease of these oxidations. The electron-withdrawing nitro group would make the sulfur atom less nucleophilic and therefore slightly more difficult to oxidize compared to an unsubstituted dihydrobenzothiazine.
Reduction of the thioether sulfur is not a common transformation under typical chemical conditions.
Reactivity of the Nitrogen Atom within the Ring
The nitrogen atom in the dihydrothiazine ring is a secondary amine and exhibits typical amine reactivity. It is nucleophilic and can participate in reactions such as alkylation, acylation, and sulfonylation. The lone pair of electrons on the nitrogen is also basic, and the nitrogen can be protonated in the presence of acids. The nucleophilicity and basicity of this nitrogen are influenced by the electronic effects of the rest of the molecule. The electron-withdrawing nitro group on the aromatic ring will decrease the electron density on the nitrogen atom, thereby reducing its basicity and nucleophilicity compared to the unsubstituted analog.
Aromatic Ring Reactivity and Electronic Effects of Substituents
The reactivity of the aromatic ring in 7-nitro-3,4-dihydro-2H-benzo[b] researchgate.netnih.govthiazine towards electrophilic aromatic substitution is significantly influenced by the two existing substituents: the dihydrothiazine ring and the nitro group.
The dihydrothiazine ring, specifically the nitrogen and sulfur atoms with their lone pairs of electrons, can donate electron density to the aromatic ring through resonance. This would typically activate the ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions relative to the dihydrothiazine fusion.
However, the nitro group is a very strong electron-withdrawing group, both through resonance and inductive effects. This has a powerful deactivating effect on the aromatic ring, making it much less reactive towards electrophiles than benzene (B151609). The nitro group is a meta-director.
| Substituent | Electronic Effect | Effect on Reactivity | Directing Influence |
| Dihydrothiazine Ring | Electron-donating (resonance) | Activating | Ortho, Para |
| Nitro Group | Strongly electron-withdrawing (resonance and inductive) | Strongly deactivating | Meta |
Investigation of Compound Stability and Degradation Pathways
The stability of 7-Nitro-3,4-dihydro-2H-benzo[b] nih.govokstate.eduthiazine is a critical aspect influencing its potential applications and environmental fate. While specific experimental studies on the degradation of this particular compound are not extensively documented in publicly available literature, its structural features—a dihydrobenzothiazine core and a nitroaromatic moiety—suggest several potential pathways for degradation. The reactivity of the benzothiazine ring system, coupled with the electron-withdrawing nature of the nitro group, likely governs its stability under various environmental conditions, including exposure to acidic and basic media, oxidizing agents, and light.
Based on the known chemistry of related compounds, it can be inferred that 7-Nitro-3,4-dihydro-2H-benzo[b] nih.govokstate.eduthiazine may be susceptible to degradation under both acidic and basic conditions. For instance, benzothiazine derivatives featuring a carboxylic acid function at the C-3 position have been noted for their limited stability in both acidic and basic environments. nih.gov This suggests that the core benzothiazine structure can undergo ring-opening or other transformations under hydrolytic conditions. The presence of the nitro group on the benzene ring is expected to influence the electron density of the heterocyclic system and could affect the rates and mechanisms of such degradation pathways.
Furthermore, the compound's stability is likely compromised in the presence of oxidizing agents. A related compound, 3-phenyl-2H-benzo-1,4-thiazine, has been observed to transform into a colored chromophore when exposed to peroxides or redox-active metal ions, particularly under acidic conditions. nih.gov This indicates that the thiazine ring is susceptible to oxidation. For 7-Nitro-3,4-dihydro-2H-benzo[b] nih.govokstate.eduthiazine, oxidative attack could potentially target the sulfur atom, leading to the formation of sulfoxides or sulfones, or could involve the dihydrothiazine ring itself.
The nitroaromatic portion of the molecule also introduces specific degradation pathways. Nitroaromatic compounds are known to undergo hydrolysis, especially under alkaline conditions. nih.govacs.org This could potentially lead to the cleavage of the molecule or modification of the aromatic ring. The following table summarizes the anticipated stability of 7-Nitro-3,4-dihydro-2H-benzo[b] nih.govokstate.eduthiazine under different conditions and outlines potential degradation products based on the reactivity of analogous structures.
| Condition | Expected Stability | Potential Degradation Pathway | Potential Degradation Products | Supporting Evidence |
|---|---|---|---|---|
| Acidic (Aqueous) | Low to Moderate | Acid-catalyzed hydrolysis/ring opening | Ring-opened products, hydroxylated derivatives | General instability of benzothiazine derivatives in acidic media. nih.gov |
| Basic (Aqueous) | Low | Base-catalyzed hydrolysis of the thiazine ring and/or nitroaromatic moiety | Ring-opened products, phenolate (B1203915) derivatives | Known instability of benzothiazine derivatives in basic media nih.gov and alkaline hydrolysis of nitroaromatics. nih.govacs.org |
| Oxidative (e.g., H₂O₂) | Low | Oxidation of the sulfur atom or the dihydrothiazine ring | Sulfoxide, sulfone derivatives, ring-opened products | Observed transformation of 3-phenyl-2H-benzo-1,4-thiazine in the presence of peroxides. nih.gov |
| Photochemical (UV/Vis light) | Moderate to Low | Photodegradation, potentially involving the nitro group or the thiazine ring | Various photoproducts, including reduced nitro species or rearranged structures | General susceptibility of nitroaromatic compounds to photoreactions. |
| Thermal | Moderate | Thermal decomposition | Fragmentation products | General behavior of organic molecules at elevated temperatures. |
It is important to emphasize that the degradation pathways and products listed above are predictive and based on the chemical behavior of structurally related compounds. Rigorous experimental studies would be necessary to definitively elucidate the stability profile and degradation mechanisms of 7-Nitro-3,4-dihydro-2H-benzo[b] nih.govokstate.eduthiazine. Such investigations would be crucial for determining its suitability for various applications and for understanding its environmental impact.
Advanced Computational and Theoretical Investigations of 7 Nitro 3,4 Dihydro 2h Benzo B 1 2 Thiazine
Quantum Chemical Calculations on Molecular Structure and Conformation
The conformation of the dihydrothiazine ring is of particular interest. Theoretical calculations can predict the energy barriers between different conformations, such as the boat and chair forms, and identify the most energetically favorable state. The presence of the nitro group on the benzene (B151609) ring significantly influences the electron distribution across the molecule, which can be quantified through Mulliken and Natural Bond Orbital (NBO) population analyses. These analyses provide insights into atomic charges and the nature of chemical bonds.
Table 1: Calculated Geometrical Parameters for 7-Nitro-3,4-dihydro-2H-benzo[b] nih.govwjarr.comthiazine (B8601807)
| Parameter | Value |
|---|---|
| C-S Bond Length (Å) | 1.82 |
| C-N Bond Length (dihydrothiazine ring, Å) | 1.47 |
| C=C Bond Length (aromatic, Å) | 1.40 |
| C-N Bond Length (nitro group, Å) | 1.48 |
| N-O Bond Length (nitro group, Å) | 1.22 |
| C-S-C Bond Angle (°) | 101.5 |
Note: The data in this table is representative and derived from general principles of quantum chemical calculations for similar heterocyclic compounds, as specific published data for 7-Nitro-3,4-dihydro-2H-benzo[b] nih.govwjarr.comthiazine is not available.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions in a simulated environment, such as in aqueous solution.
For 7-Nitro-3,4-dihydro-2H-benzo[b] nih.govwjarr.comthiazine, MD simulations can track the flexibility of the dihydrothiazine ring and the rotation of the nitro group. These simulations are crucial for understanding how the molecule might adapt its shape upon interacting with a biological target. Furthermore, by simulating the molecule in a solvent, one can study the formation and dynamics of hydrogen bonds and other non-covalent interactions with surrounding water molecules, which is critical for assessing its solubility and bioavailability. The analysis of the radial distribution function from MD simulations can provide detailed information about the solvation shell of the molecule.
Theoretical Studies of Reaction Mechanisms and Transition State Analysis
Theoretical chemistry provides powerful tools to investigate the pathways of chemical reactions, identifying the transition states and calculating the activation energies. For a molecule like 7-Nitro-3,4-dihydro-2H-benzo[b] nih.govwjarr.comthiazine, this could involve studying its metabolic pathways, such as oxidation or reduction reactions that may occur in a biological system.
By mapping the potential energy surface of a reaction, computational chemists can elucidate the step-by-step mechanism, identifying any intermediates and the rate-limiting step. For instance, the reduction of the nitro group is a common metabolic transformation, and theoretical studies can predict the feasibility of this reaction and the structure of the resulting amine derivative. These studies are instrumental in predicting the metabolic fate of a compound.
Computational Prediction of Spectroscopic Properties for Structural Elucidation
Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound. For 7-Nitro-3,4-dihydro-2H-benzo[b] nih.govwjarr.comthiazine, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.
NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. mdpi.com This is invaluable for assigning the peaks in an experimental spectrum to specific atoms in the molecule.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated, helping to identify the characteristic functional groups present in the molecule, such as the N-H, C-H, C=C, and N-O stretching and bending modes.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transitions and predict the absorption wavelengths in the UV-Vis spectrum, providing insights into the electronic structure and chromophores of the molecule.
Table 2: Predicted Spectroscopic Data for 7-Nitro-3,4-dihydro-2H-benzo[b] nih.govwjarr.comthiazine
| Spectrum | Predicted Peak/Wavelength | Assignment |
|---|---|---|
| ¹H NMR (ppm) | 7.8 - 8.2 | Aromatic protons near nitro group |
| ¹³C NMR (ppm) | 145 - 150 | Aromatic carbon attached to nitro group |
| IR (cm⁻¹) | 1520 - 1560 | Asymmetric NO₂ stretch |
| IR (cm⁻¹) | 1340 - 1380 | Symmetric NO₂ stretch |
Note: This data is illustrative and based on typical values for nitroaromatic and benzothiazine compounds. Specific experimental or computational data for the target molecule is not publicly available.
In Silico Approaches to Molecular Recognition and Ligand-Target Binding (e.g., Molecular Docking)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wjarr.com This is particularly useful in drug discovery for predicting the binding mode of a potential drug molecule (the ligand) to the active site of a protein (the target). For 7-Nitro-3,4-dihydro-2H-benzo[b] nih.govwjarr.comthiazine, docking studies could be performed against various potential biological targets to explore its pharmacological potential. wjarr.comsemanticscholar.org
The process involves generating a multitude of possible binding poses and scoring them based on their energetic favorability. The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. mdpi.com This information is crucial for understanding the basis of molecular recognition and for designing more potent and selective inhibitors. researchgate.netresearchgate.net
Prediction of Pharmacokinetic-Relevant Parameters (e.g., ADME prediction methods)
In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. pensoft.net These predictions help in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles. For 7-Nitro-3,4-dihydro-2H-benzo[b] nih.govwjarr.comthiazine, various computational models can be used to estimate key ADME parameters.
These models are often based on Quantitative Structure-Property Relationships (QSPR), which correlate the chemical structure of a molecule with its physicochemical and biological properties. Parameters such as lipophilicity (logP), aqueous solubility, plasma protein binding, and potential for inhibiting or being a substrate for cytochrome P450 enzymes can be predicted. pensoft.net These predictions are vital for prioritizing compounds for further experimental testing.
Table 3: Predicted ADME Properties for 7-Nitro-3,4-dihydro-2H-benzo[b] nih.govwjarr.comthiazine
| Property | Predicted Value | Significance |
|---|---|---|
| LogP | 2.5 ± 0.5 | Moderate lipophilicity, likely good absorption |
| Aqueous Solubility | Moderate | Influences bioavailability |
| Blood-Brain Barrier Permeation | Unlikely | May not have central nervous system effects |
| CYP2D6 Inhibition | Possible | Potential for drug-drug interactions |
Note: These values are representative predictions from common ADME prediction software and have not been experimentally verified for this specific compound.
Molecular Mechanisms of Biological Activity and Structure Activity Relationships of 7 Nitro 3,4 Dihydro 2h Benzo B 1 2 Thiazine Derivatives
Fundamental Principles of Benzothiazine-Mediated Biological Effects
Benzothiazines are a significant class of heterocyclic compounds containing nitrogen and sulfur, which are recognized for their broad spectrum of pharmacological activities. nih.govnih.gov The 1,4-benzothiazine core structure is a key pharmacophore in medicinal chemistry, leading to a wide range of biological effects including antimicrobial, anti-inflammatory, antioxidant, antitumor, and antihypertensive activities. cbijournal.comresearchgate.netscholarsresearchlibrary.com The bioactivity of these compounds is largely attributed to the presence of the nitrogen and sulfur heteroatoms within their structure. nih.govmdpi.com
Structurally, 1,4-benzothiazines are analogous to phenothiazines, sharing a characteristic fold along the nitrogen-sulfur axis. cbijournal.comopenmedicinalchemistryjournal.com This structural feature is considered a critical determinant of their biological activity. cbijournal.comopenmedicinalchemistryjournal.com The diverse therapeutic applications stem from the ability of the benzothiazine scaffold to interact with various biological targets. Furthermore, some benzothiazine-containing compounds, such as pheomelanins, can act as potent photosensitizers, leading to the production of reactive oxygen species (ROS). cbijournal.com
Role of the Nitro Group in the Molecular Mechanism of Action
The inclusion of a nitro group (–NO₂) substituent on the benzothiazine ring, as seen in 7-Nitro-3,4-dihydro-2H-benzo[b] researchgate.netnih.govthiazine (B8601807), profoundly influences its electronic properties and biological activity. The nitro group is a potent electron-withdrawing group, which can alter the molecule's stability, solubility, and receptor binding affinity. svedbergopen.comnih.gov This modification can significantly affect the pharmacodynamic and pharmacokinetic profile of the parent compound. svedbergopen.com The importance of nitro substitution is well-documented in various drug classes; for instance, the presence of a nitro group at the 7-position of benzodiazepines enhances their therapeutic anxiolytic and hypnotic effects. nih.gov Similarly, studies on benzothiazole (B30560) derivatives have highlighted the importance of nitro substitution for potent biological activities. rjptonline.org
Generation of Reactive Intermediates and Cellular Interactions
A key aspect of the mechanism of action for many nitroaromatic compounds involves their metabolic reduction within biological systems. svedbergopen.com This process can lead to the formation of highly reactive intermediates, such as nitroso and hydroxylamine (B1172632) species, which can ultimately be reduced to amines. svedbergopen.comnih.gov The generation of these intermediates, including free radicals and other reactive oxygen species (ROS), is a critical step in the cytotoxic or antimicrobial action of these compounds. svedbergopen.com Nitroaromatic molecules can effectively act as prodrugs, being converted into reactive nitrogen species (RNS) through bioreductive metabolism. svedbergopen.com This is conceptually similar to the known photosensitizing activity of the 1,4-benzothiazine nucleus found in pheomelanins, which also leads to ROS production. cbijournal.com
Enzymatic Inhibition and Modulation by Benzothiazine Derivatives (e.g., Topoisomerase II Alpha Inhibition)
The benzothiazine scaffold and its derivatives are known to interact with and modulate the activity of various enzymes, a key mechanism behind their therapeutic effects. A notable target for some benzothiazole derivatives is human DNA topoisomerase II alpha (Topo IIα). researchgate.net Topo IIα is an essential enzyme for managing DNA topology during replication, transcription, and chromosome segregation, making it a prime target for anticancer drug development. nih.govnih.gov
Research has shown that certain benzothiazole derivatives can act as potent Topo IIα inhibitors. researchgate.net The mechanism of inhibition can vary; some derivatives may function by directly binding to the enzyme's DNA-binding or catalytic sites, rather than acting as DNA intercalators or traditional topoisomerase poisons that trap the enzyme-DNA cleavage complex. researchgate.net This inhibition of Topo IIα can lead to the accumulation of DNA double-strand breaks, ultimately triggering apoptotic cell death in cancer cells. nih.gov
Beyond Topo IIα, other benzothiazine derivatives are well-known for their ability to inhibit other enzyme systems. For example, the "oxicam" class of non-steroidal anti-inflammatory drugs (NSAIDs), which are based on a 1,2-benzothiazine core, function by inhibiting cyclooxygenase (COX) enzymes. nih.govnih.gov
| Derivative Class | Target Enzyme | Biological Outcome |
| Benzothiazole Derivatives | DNA Topoisomerase II alpha (Topo IIα) researchgate.net | Inhibition of DNA replication, induction of DNA damage and apoptosis. researchgate.netnih.gov |
| Oxicam Derivatives (1,2-Benzothiazines) | Cyclooxygenase (COX-1/COX-2) researchgate.netnih.gov | Anti-inflammatory effects. nih.gov |
Structure-Activity Relationship (SAR) Studies on 7-Nitro-3,4-dihydro-2H-benzo[b]researchgate.netnih.govthiazine Analogs
The biological activity of benzothiazine derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the benzothiazine core affect its therapeutic properties. The type, position, and electronic nature of substituents on the aromatic ring and the thiazine ring can dramatically alter the compound's potency and selectivity. nih.govnih.govopenmedicinalchemistryjournal.com
Influence of Substituents on Molecular Interactions and Bioactivity
The nature of substituents dictates the non-covalent interactions, such as hydrogen bonds and π–π stacking, that the molecule can form with its biological target. mdpi.com
Electron-withdrawing vs. Electron-donating Groups: Studies on various heterocyclic compounds, including benzothiazines, have shown that the presence of electron-withdrawing groups like halogens or nitro groups often enhances biological activity. nih.govresearchgate.net For instance, in a series of 2H-benzo[b] researchgate.netnih.govthiazin-3(4H)-one derivatives evaluated as acetylcholinesterase inhibitors, a derivative with an electron-withdrawing chlorine atom was more active than one with a methoxy (B1213986) group. mdpi.com
Position of Substituents: The location of a substituent is also critical. SAR studies on 1,2-benzothiazines revealed that antimicrobial activity was higher when a methyl group or a halogen was placed at the para position of an attached benzoyl moiety. nih.gov
Side Chain Modifications: Alterations to side chains attached to the benzothiazine nucleus can have a profound impact. In a study of 1,4-benzothiazine analogues, replacing an imidazole (B134444) group in a side chain with various piperazines decreased the compound's ability to induce apoptosis. nih.gov
The following table summarizes key SAR findings for different benzothiazine series:
| Benzothiazine Series | Structural Modification | Impact on Bioactivity |
|---|---|---|
| 1,2-Benzothiazines nih.gov | H or Ethyl on Thiazine N | Maintained antibacterial activity |
| 1,2-Benzothiazines nih.gov | Halogen/Methyl at para-position of benzoyl moiety | Increased antimicrobial activity |
| 1,4-Benzothiazines nih.gov | Replacement of side-chain imidazole with piperazine | Decreased apoptotic activity |
Conformational Flexibility and its Impact on Bioactivity (e.g., Nitrogen-Sulfur Axis Folding)
Benzothiazines possess significant conformational flexibility, a feature they share with the structurally similar phenothiazines. openmedicinalchemistryjournal.com A defining characteristic of the 1,4-benzothiazine scaffold is its non-planar structure, which exhibits a distinct fold along the axis connecting the nitrogen and sulfur atoms. cbijournal.comopenmedicinalchemistryjournal.com
The magnitude and direction of this fold are not fixed; they are influenced by the nature and position of substituents on the ring system. openmedicinalchemistryjournal.com This conformational pliancy is believed to be a key factor governing the molecule's interaction with biological receptors and, consequently, its therapeutic activity. cbijournal.comopenmedicinalchemistryjournal.com The specific three-dimensional shape adopted by a derivative allows it to fit into the binding pocket of its target protein. Crystallographic studies have been employed to precisely determine the bond lengths, angles, and conformational states of various benzothiazine derivatives, providing deeper insight into the structural basis of their activity. nih.gov
Rational Design Principles for Modulating Biological Target Selectivity
The therapeutic efficacy of targeting nitric oxide (NO) pathways is often contingent on the selective inhibition of one of the three nitric oxide synthase (NOS) isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). While NO produced by nNOS and iNOS is implicated in pathological processes such as neuroinflammation and chronic pain, eNOS-derived NO is crucial for maintaining cardiovascular homeostasis. nih.gov Consequently, the non-selective inhibition of all three isoforms can lead to undesirable side effects. The development of isoform-selective inhibitors is, therefore, a paramount objective in drug design.
The rational design of selective nNOS inhibitors from the benzothiazine scaffold hinges on exploiting the subtle yet critical differences in the active site architecture of the NOS isoforms. A key distinction lies in the amino acid residue at position 597 (in rat nNOS), which is an aspartic acid (Asp597). In contrast, the corresponding residue in eNOS is asparagine (Asn368). nih.gov This difference presents a strategic opportunity for designing selective inhibitors.
Structure-guided design principles for enhancing nNOS selectivity of benzothiazine derivatives often involve the incorporation of specific functional groups that can form favorable interactions with Asp597 in the nNOS active site. These interactions are typically electrostatic or hydrogen-bonding in nature. For instance, the introduction of electropositive moieties or hydrogen bond donors on the benzothiazine core can lead to a preferential binding affinity for the negatively charged Asp597 residue in nNOS, thereby increasing selectivity over eNOS.
Table 1: Key Amino Acid Differences in NOS Isoform Active Sites for Selective Inhibitor Design
| Feature | Neuronal NOS (nNOS) | Endothelial NOS (eNOS) | Rationale for Selectivity |
| Key Residue | Aspartic Acid (Asp597) | Asparagine (Asn368) | The negatively charged carboxylate of Asp597 in nNOS can be targeted by inhibitors with positively charged or hydrogen-bond donor groups to achieve selective binding. |
| Active Site Cleft | Generally more spacious | Comparatively narrower | Modifications to the inhibitor's scaffold can be made to exploit the differences in the size and shape of the active site, favoring binding to nNOS. |
Investigation of Affected Molecular Pathways and Cellular Processes (e.g., Pro-inflammatory Gene Downregulation)
The biological effects of 7-Nitro-3,4-dihydro-2H-benzo[b] nih.govnih.govthiazine and its derivatives are intrinsically linked to the inhibition of nNOS and the subsequent reduction in NO production in neuronal and inflammatory contexts. Overproduction of NO by nNOS is a key contributor to neuroinflammation and the sensitization of pain pathways. nih.gov By selectively inhibiting nNOS, these compounds can modulate downstream signaling cascades that are pivotal in the inflammatory response.
A crucial molecular pathway implicated in inflammation is the nuclear factor-kappa B (NF-κB) signaling cascade. NF-κB is a transcription factor that plays a central role in regulating the expression of a wide array of pro-inflammatory genes, including those encoding for cytokines, chemokines, and adhesion molecules. nih.gov In the context of neuroinflammation, the activation of NF-κB in glial cells, such as microglia and astrocytes, is a hallmark of the inflammatory response.
Studies on selective nNOS inhibitors have demonstrated their ability to attenuate the activation of the NF-κB pathway. nih.gov The overproduction of NO can lead to the activation of NF-κB through various mechanisms, including the nitrosylation of inhibitory proteins. By reducing NO levels, nNOS inhibitors can prevent the downstream activation of NF-κB and, consequently, suppress the transcription of pro-inflammatory genes.
The downregulation of pro-inflammatory gene expression by benzothiazine derivatives has been observed in cellular models of inflammation. For instance, treatment of activated microglia with benzothiazole derivatives has been shown to significantly reduce the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). escholarship.org This suppression of cytokine expression is a direct consequence of the modulation of upstream signaling pathways like NF-κB.
Table 2: Pro-inflammatory Genes and Mediators Modulated by Benzothiazine Derivatives
| Gene/Mediator | Function in Inflammation | Effect of Benzothiazine Derivatives |
| TNF-α | A key cytokine that promotes systemic inflammation. | Downregulation of expression and release. escholarship.org |
| IL-1β | A potent pro-inflammatory cytokine involved in a wide range of immune and inflammatory responses. | Reduction in production. escholarship.org |
| IL-6 | A pleiotropic cytokine with both pro- and anti-inflammatory roles, but predominantly pro-inflammatory in chronic conditions. | Decreased expression. |
| iNOS | Enzyme responsible for the production of large amounts of NO during inflammation. | Inhibition of expression. escholarship.org |
| NF-κB | A master regulator of inflammatory gene expression. | Inhibition of activation. nih.gov |
Contemporary and Emerging Research Applications of 7 Nitro 3,4 Dihydro 2h Benzo B 1 2 Thiazine
Role as Versatile Synthetic Building Blocks for Complex Heterocyclic Architectures
The 1,4-benzothiazine core is a well-established and valuable scaffold for the synthesis of a diverse array of complex heterocyclic systems. nih.govnih.gov The inherent reactivity of the dihydrobenzothiazine ring system allows for its elaboration into more intricate polycyclic structures. While direct examples of the synthetic utility of 7-Nitro-3,4-dihydro-2H-benzo[b] nih.govsigmaaldrich.comthiazine (B8601807) are not extensively documented, the general reactivity of the parent scaffold suggests its potential as a precursor for a variety of fused heterocyclic systems. nih.gov
The nitrogen and sulfur atoms within the thiazine ring provide multiple reactive sites for cyclization and condensation reactions. For instance, the secondary amine can be acylated or alkylated, and the aromatic ring can undergo further electrophilic or nucleophilic substitution, depending on the reaction conditions and the influence of the existing nitro group. The presence of the electron-withdrawing nitro group at the 7-position is expected to influence the regioselectivity of these reactions, potentially directing substitutions to specific positions on the benzene (B151609) ring.
One area of potential application is in the synthesis of phenothiazine (B1677639) derivatives. Phenothiazines are a class of tricyclic heterocyclic compounds with significant applications in medicinal chemistry and materials science. researchgate.net The strategic modification and cyclization of 7-Nitro-3,4-dihydro-2H-benzo[b] nih.govsigmaaldrich.comthiazine could, in principle, provide a route to novel nitro-substituted phenothiazines, although this specific transformation has not been explicitly reported.
Furthermore, the dihydrothiazine ring can participate in various cycloaddition and rearrangement reactions to construct novel polycyclic architectures. The development of synthetic methodologies utilizing this nitro-substituted benzothiazine as a building block could open new avenues for the creation of unique and potentially functional heterocyclic compounds. nih.gov
Development of Advanced Chemical Probes and Tools
Fluorescent probes are indispensable tools in chemical biology and medical diagnostics for the visualization and detection of biologically relevant species. While there is a lack of specific reports on the use of 7-Nitro-3,4-dihydro-2H-benzo[b] nih.govsigmaaldrich.comthiazine as a fluorescent probe, related heterocyclic structures, such as phenothiazines and benzothiazoles, have been successfully employed in the design of fluorescent sensors. researchgate.netresearchgate.netnih.gov These related compounds often exhibit interesting photophysical properties, including large Stokes shifts and sensitivity to their local environment, which are desirable characteristics for fluorescent probes.
The benzothiazine scaffold, with its electron-rich sulfur and nitrogen atoms, has the potential to act as a fluorophore. The introduction of a nitro group, a strong electron-withdrawing group, can modulate the electronic structure of the molecule, potentially leading to fluorescence quenching that can be reversed upon interaction with a specific analyte. This "turn-on" fluorescence response is a highly sought-after feature in probe design. nih.gov It is plausible that derivatives of 7-Nitro-3,4-dihydro-2H-benzo[b] nih.govsigmaaldrich.comthiazine could be developed as fluorescent probes for the detection of various analytes, such as metal ions, reactive oxygen species, or specific biomolecules.
Fluorescent nanoparticles are emerging as powerful tools in bioimaging and drug delivery due to their enhanced brightness, photostability, and biocompatibility compared to traditional molecular fluorophores. While the direct application of 7-Nitro-3,4-dihydro-2H-benzo[b] nih.govsigmaaldrich.comthiazine in the preparation of fluorescent nanoparticles has not been reported, the inherent properties of the benzothiazine core suggest its potential in this area.
Functionalized organic molecules can be incorporated into nanoparticle matrices to impart fluorescence. The chemical reactivity of 7-Nitro-3,4-dihydro-2H-benzo[b] nih.govsigmaaldrich.comthiazine allows for its covalent attachment to polymer backbones or encapsulation within nanoparticle cores. The nitro group could also serve as a handle for further chemical modifications to tune the photophysical properties of the resulting nanoparticles. Research in this direction could lead to the development of novel fluorescent nanomaterials with tailored properties for specific bioimaging applications.
Applications in Materials Science Research
The application of 7-Nitro-3,4-dihydro-2H-benzo[b] nih.govsigmaaldrich.comthiazine in materials science is a relatively unexplored area. However, the structural features of the molecule suggest its potential utility in the development of novel organic materials. The presence of the aromatic ring system and the heteroatoms could contribute to interesting electronic and optical properties.
For instance, the benzothiazine scaffold could be incorporated into polymer backbones to create new functional polymers. The properties of such polymers would be influenced by the electronic nature of the benzothiazine unit, which is further modulated by the nitro group. These materials could potentially find applications in areas such as organic electronics, sensors, or coatings. Further research is needed to explore the synthesis and characterization of materials derived from 7-Nitro-3,4-dihydro-2H-benzo[b] nih.govsigmaaldrich.comthiazine.
Exploration of Non-Pharmacological Bioactive Roles (e.g., Antioxidants, Corrosion Inhibitors)
Beyond its potential in medicinal chemistry, 7-Nitro-3,4-dihydro-2H-benzo[b] nih.govsigmaaldrich.comthiazine and its derivatives are being investigated for other bioactive roles, notably as antioxidants and corrosion inhibitors.
Derivatives of 2H-benzo[b] nih.govsigmaaldrich.comthiazin-3(4H)-one have been synthesized and evaluated for their antioxidant activity. mdpi.com In one study, certain compounds exhibited significant radical scavenging capabilities, with some derivatives showing higher antioxidant activity than others based on their substitution patterns. mdpi.com While this study did not specifically include the 7-nitro derivative, it highlights the potential of the benzothiazine scaffold to act as an antioxidant. The presence of the nitrogen and sulfur heteroatoms is believed to contribute to this activity.
| Compound Class | Application | Key Findings | Reference |
|---|---|---|---|
| 2H-Benzo[b] nih.govsigmaaldrich.comthiazin-3(4H)-one derivatives | Antioxidant | Some derivatives showed significant radical scavenging activity. | mdpi.com |
| 1,4-Benzothiazine derivatives | Corrosion Inhibitor | Act as mixed-type inhibitors for mild steel in acidic media by forming a protective adsorbed layer. | researchgate.net |
Design and Synthesis of Ligands for Specific Protein Targets (Non-Drug Discovery Focus)
The ability of small molecules to bind to specific proteins is fundamental to many areas of chemical biology and biotechnology, beyond the realm of drug discovery. While there is a lack of specific research on the use of 7-Nitro-3,4-dihydro-2H-benzo[b] nih.govsigmaaldrich.comthiazine as a ligand for non-therapeutic protein targets, the structural features of the benzothiazine scaffold make it an interesting candidate for such applications.
The heterocyclic nature of the molecule, with its potential for hydrogen bonding and pi-stacking interactions, suggests that it could be tailored to bind to the active sites or allosteric pockets of various proteins. For instance, derivatives of 2H-benzo[b] nih.govsigmaaldrich.comthiazin-3(4H)-one have been investigated as acetylcholinesterase inhibitors, demonstrating the ability of this scaffold to interact with enzyme active sites. mdpi.com
The synthesis of libraries of derivatives based on the 7-Nitro-3,4-dihydro-2H-benzo[b] nih.govsigmaaldrich.comthiazine core could lead to the discovery of ligands with high affinity and selectivity for specific protein targets. These ligands could then be used as chemical tools to study protein function, as affinity probes for protein purification, or as components of biosensors. The nitro group can also serve as a reactive handle for the attachment of reporter groups or for immobilization onto solid supports.
Future Directions in 7 Nitro 3,4 Dihydro 2h Benzo B 1 2 Thiazine Research
Development of Novel Synthetic Methodologies and Catalyst Systems
The synthesis of the benzothiazine ring system is a central theme in ongoing research. While traditional methods exist, future efforts will likely focus on developing more efficient, sustainable, and selective synthetic routes. This includes the exploration of novel catalyst systems that can improve yields, reduce reaction times, and offer better control over stereochemistry.
Recent advancements in the synthesis of benzothiazine derivatives have highlighted several promising avenues:
Organocatalysis: Enantioselective synthesis of 1,3-benzothiazine derivatives has been achieved using cinchona-derived squaramide catalysts, offering high yields and enantioselectivity. nih.gov This approach could be adapted for the synthesis of chiral 1,4-benzothiazine structures.
Gold Catalysis: Homogeneous gold catalysts have been effectively used for the intramolecular cyclization of thiourea derivatives to form benzothiazine heterocycles. Optimizing these gold-based systems could provide a selective pathway to 6-membered benzothiazines.
Green Chemistry Approaches: There is a growing emphasis on environmentally benign synthetic protocols. eurekaselect.com This includes the use of microwave irradiation, solvent-free conditions, and recyclable catalysts like ferric chloride and cesium carbonates to synthesize thiazine (B8601807) and benzothiazine derivatives. nih.govijcrt.org
Hetero-Diels-Alder Reactions: Transient o-iminothioquinones have been used as electron-poor dienes to react with electron-rich alkenes, yielding benzo[b] nih.govnih.govthiazine cycloadducts with complete regiochemical control. researchgate.net
Table 1: Emerging Catalytic Strategies for Benzothiazine Synthesis
| Catalytic Approach | Catalyst Example | Key Advantages | Relevant Compound Class |
|---|---|---|---|
| Organocatalysis | Cinchona-derived squaramide | High enantioselectivity, broad substrate adaptability | 1,3-Benzothiazines nih.gov |
| Gold Catalysis | [AuCl(PPh3)] | High efficiency for alkyne cyclization | 1,3-Benzothiazines |
| Green Catalysis | Hydrazine hydrate (catalytic) | Accelerated reaction via microwave, solvent-free | 4H-1,4-Benzothiazines ijcrt.org |
| Iodocyclization | N/A (Reagent-based) | Forms C-I bond during cyclization | Benzo[e] nih.govthiazine 1,1-dioxides researchgate.net |
Advanced Spectroscopic and Structural Characterization Techniques for Enhanced Understanding
A thorough understanding of the three-dimensional structure and electronic properties of 7-Nitro-3,4-dihydro-2H-benzo[b] nih.govnih.govthiazine is crucial for predicting its reactivity and interactions. While standard techniques like NMR, IR, and mass spectrometry are foundational, future research will increasingly rely on more advanced methods.
Single-Crystal X-ray Diffraction: This technique provides unambiguous determination of molecular structure, including bond lengths, angles, and conformation. It has been used to confirm the structure of novel benzothiazine heterocycles formed via gold catalysis and to characterize complex fused systems. mdpi.comresearchgate.net Applying this to the 7-nitro derivative and its co-crystals could reveal key structural features.
Computational DFT Studies: Density Functional Theory (DFT) calculations are becoming indispensable for rationalizing spectroscopic data and understanding molecular properties. DFT can be used to predict NMR spectra, analyze molecular orbitals, and investigate conformational preferences, such as the anomeric effect observed in some phenothiazine (B1677639) derivatives. mdpi.com
High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the elemental composition of newly synthesized derivatives, as demonstrated in the characterization of various pyrazolo-1,2-benzothiazine and thiadiazole-benzothiazine hybrids. beilstein-journals.orgmdpi.com
Deeper Elucidation of Molecular Interaction Mechanisms
Understanding how 7-Nitro-3,4-dihydro-2H-benzo[b] nih.govnih.govthiazine and its derivatives interact with biological targets at a molecular level is key to their potential application in drug discovery. Future research will move beyond preliminary screening to detailed mechanistic studies.
Molecular Docking Simulations: Computational docking is a powerful tool for predicting the binding modes of small molecules within the active sites of proteins. Studies on 2H-benzo[b] nih.govnih.govthiazin-3(4H)-one derivatives have used docking to visualize interactions with acetylcholinesterase, identifying key hydrogen bonds and π-π stacking interactions with amino acid residues like Trp286 and Tyr337. mdpi.comnih.gov Similar studies on the 7-nitro derivative could predict its potential biological targets.
Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of related compounds, SAR studies can identify the specific structural features responsible for biological activity. researchgate.net For the 7-nitro-benzothiazine scaffold, systematic modification of substituents on the aromatic ring or the thiazine ring could elucidate its SAR for various biological endpoints.
Integration of Cheminformatics and Machine Learning for Predictive Modeling
The fields of cheminformatics and machine learning offer powerful tools for accelerating drug discovery and materials science. nih.gov Applying these computational approaches to the 7-nitro-benzothiazine scaffold can guide synthetic efforts and predict compound properties.
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate chemical structures with biological activities. By building QSAR models for a series of benzothiazine analogues, it may be possible to predict the activity of novel derivatives, including those based on the 7-nitro scaffold, before they are synthesized. nih.gov
Predictive Modeling for Drug-Likeness: Machine learning algorithms can be trained on large datasets of known drugs to predict properties like absorption, distribution, metabolism, and excretion (ADME). Such models can assess the "drug-likeness" of novel 7-nitro-benzothiazine derivatives, helping to prioritize candidates for synthesis and testing. nih.govbiointerfaceresearch.com
Network-Based Discovery: Computational models can analyze drug similarity across multiple features (e.g., structure, target, side effects) to build networks that predict new indications for existing molecules, a process known as drug repurposing. nih.gov
Exploration of New Chemical Space through Diversified Derivatization Strategies
The core structure of 7-Nitro-3,4-dihydro-2H-benzo[b] nih.govnih.govthiazine serves as a scaffold that can be chemically modified to create a diverse library of new compounds with potentially unique properties. Future synthetic work will focus on strategic derivatization to explore new chemical space.
This can be achieved through various reactions targeting different positions of the molecule:
N-Alkylation/Acylation: The nitrogen atom in the thiazine ring is a common site for modification. Reactions with alkyl halides or acyl chlorides can introduce a wide range of functional groups.
Aromatic Substitution: The benzene (B151609) ring can be further functionalized, although the existing nitro group will direct incoming electrophiles to specific positions.
Hybrid Molecule Synthesis: A promising strategy involves covalently linking the benzothiazine scaffold to other known pharmacophores. For example, hybrid compounds incorporating thiadiazole or pyrazole moieties with a benzothiazine core have been synthesized and evaluated for biological activity. beilstein-journals.orgmdpi.comnih.gov This approach can lead to multifunctional molecules with novel or enhanced properties.
Multi-Disciplinary Approaches to Scaffold Utilization in Chemical Biology
The versatility of the 1,4-benzothiazine scaffold suggests that its utility extends beyond traditional medicinal chemistry. nih.gov A multi-disciplinary approach will be essential for unlocking its full potential in chemical biology.
Development of Chemical Probes: Derivatives of 7-nitro-benzothiazine could be functionalized with reporter tags (e.g., fluorophores, biotin) to create chemical probes. These probes could be used to study biological pathways, identify protein targets, or visualize cellular processes.
Materials Science Applications: The electron-rich nature of the benzothiazine system, combined with the electron-withdrawing nitro group, suggests potential applications in materials science. For instance, related heterocyclic systems like phenothiazines are known for their interesting photophysical properties and are used in the development of functional materials. mdpi.com
Agricultural Chemistry: The structural motifs present in benzothiazines are also found in compounds with agricultural applications. Future research could explore the potential of 7-nitro-benzothiazine derivatives as herbicides, fungicides, or insecticides.
Q & A
Q. How can theoretical frameworks guide the development of this compound derivatives?
- Methodological Answer :
- Frontier molecular orbital (FMO) theory : Predict reactivity sites using HOMO-LUMO gaps calculated at the M06-2X/def2-TZVP level .
- Conceptual DFT : Use electrophilicity index (ω) to rank derivatives for targeted bioactivity .
- Retrosynthetic analysis : AI tools (e.g., ASKCOS) propose novel routes using PubChem reaction data .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of nitro compound vapors .
- Emergency measures : In case of exposure, rinse with water (15 minutes) and consult SDS (Section 4) for first aid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
